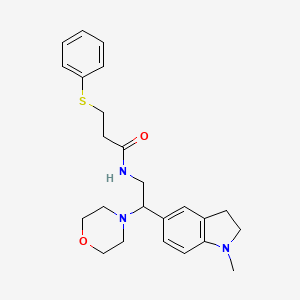

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide

説明

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide is a synthetic small molecule featuring a hybrid structure combining indoline, morpholine, and phenylthioether moieties. Its molecular architecture includes:

- A 1-methylindolin-5-yl group, which may confer affinity for neurotransmitter receptors or kinase targets due to its heterocyclic nature.

- A morpholinoethyl substituent, a common pharmacophore in drug design for improving solubility and modulating pharmacokinetics.

特性

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2S/c1-26-11-9-20-17-19(7-8-22(20)26)23(27-12-14-29-15-13-27)18-25-24(28)10-16-30-21-5-3-2-4-6-21/h2-8,17,23H,9-16,18H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVHOTOCZRSPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCSC3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide, also known as a selective compound in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 332.47 g/mol

- CAS Number: 1209607-40-8

- Molecular Formula: C19H24N2OS

The biological activity of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide is primarily attributed to its interaction with various receptors and enzymes. The compound exhibits selective binding affinity to certain targets, which may include:

- Serotonin Receptors: Potential modulation of serotonin pathways.

- Melatonin Receptors: Similar compounds have shown efficacy in binding to melatonin receptors, enhancing metabolic stability and receptor selectivity .

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas, including:

- Anticancer Activity: Preliminary data suggest that the compound may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

- Neuroprotective Effects: Its structure suggests possible neuroprotective properties, potentially benefiting conditions like neurodegeneration.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via caspase activation.

Case Study 2: Neuroprotective Potential

In an animal model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Research Findings

Research has indicated that modifications to the compound's structure can enhance its biological activity. For instance, altering substituents on the phenylthio group has been shown to impact receptor affinity and metabolic stability .

Table 2: Structure-Activity Relationship (SAR)

| Modification | Effect on Activity |

|---|---|

| Substituent on Phenylthio | Increased binding affinity |

| Morpholino Group Variation | Enhanced solubility and bioavailability |

類似化合物との比較

Key Observations:

- Solubility: The morpholinoethyl group likely improves aqueous solubility relative to the dibenzothiadiazocin-containing compound in , which has a bulky hydrophobic core .

- Synthetic Complexity : Unlike the phthalimide derivative in , which is synthesized via straightforward condensation, the target compound’s indoline-morpholine linkage may require multi-step functionalization .

Hypothetical Pharmacological Comparison

- Anticancer Potential: Pyrazol-5-yl derivatives () exhibit cytotoxicity via microculture tetrazolium assays, a method validated in . The target compound’s indoline core could similarly interfere with cell proliferation pathways.

- CNS Penetration: The morpholino group, seen in antipsychotics and antivirals, may enhance blood-brain barrier permeability compared to sulfonamide-containing analogs in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(phenylthio)propanamide, and what purity validation methods are critical?

- Methodological Answer : The synthesis typically involves coupling morpholine and 1-methylindoline derivatives with a propanamide backbone. Key steps include:

- Step 1 : Amide bond formation between the morpholinoethylamine and phenylthiopropanoic acid derivatives under carbodiimide coupling (e.g., EDC/HOBt).

- Step 2 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm >95% purity. LC-MS ensures molecular ion consistency .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Verify the presence of morpholine protons (δ 3.5–3.7 ppm), indoline aromatic protons (δ 6.8–7.2 ppm), and phenylthio group (δ 7.3–7.5 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C bands (~1100 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Match the exact mass (e.g., [M+H]⁺) to the theoretical value .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's antiproliferative activity?

- Methodological Answer :

- MTT/PrestoBlue Assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM for 48–72 hours.

- Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Control Compounds : Include cisplatin or doxorubicin as positive controls. Refer to protocols from similar propanamide derivatives tested for anti-HIV/antitumor activity .

Advanced Research Questions

Q. What strategies optimize the compound's pharmacokinetic properties while maintaining efficacy?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to the phenylthio moiety to enhance solubility without disrupting target binding.

- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots; consider fluorination or deuteriation at labile sites.

- In Silico Modeling : Predict ADMET properties via tools like SwissADME or Schrödinger QikProp .

Q. How to address contradictory data in biological activity across different cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform target engagement assays (e.g., kinase profiling, Western blot for apoptosis markers) to identify cell-specific pathways.

- Data Normalization : Account for variations in cell doubling times and assay conditions by normalizing to cell count (e.g., CyQUANT) or protein content (Bradford assay) .

- Replicate Design : Use ≥3 biological replicates and statistical tests (e.g., ANOVA with Tukey’s post hoc) to validate reproducibility .

Q. What computational models predict the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to simulate binding to hypothesized targets (e.g., kinases, GPCRs). Prioritize docking poses with lowest RMSD and highest Gibbs free energy.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and residue interactions.

- SAR Analysis : Compare with analogs (e.g., 3-(phenylthio)propanamide derivatives) to identify critical substituents for activity .

Data Contradiction Analysis Example

Scenario : Discrepancies in IC₅₀ values between adherent (e.g., HeLa) and suspension (e.g., Jurkat) cell lines.

- Root Cause : Differences in membrane permeability or efflux pump expression (e.g., P-gp).

- Resolution :

- Measure intracellular compound concentration via LC-MS/MS.

- Inhibit efflux pumps with verapamil and reassay activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。